molecular formula C12H12N2O3S B1411957 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid CAS No. 1551841-28-1

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid

Cat. No. B1411957
CAS RN: 1551841-28-1
M. Wt: 264.3 g/mol
InChI Key: VSXGYIXWAULARR-UHFFFAOYSA-N
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Description

The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is notable for its versatility and ubiquity. It is a component of several important biomolecules, including thiamine (vitamin B1) and the antibiotic penicillin .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, particularly at the sulfur and nitrogen sites. The carboxylic acid group could also participate in reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as solubility, melting point, and reactivity could be influenced by the presence and position of the functional groups .

Scientific Research Applications

Synthesis of Complex Organic Compounds

A study by Dovlatyan et al. (2004) explores the acylation and methylation processes to derive 2-methylamino-4-methylthiazole-5-carboxylic acid from thiazolecarboxylic acid derivatives. This work underscores the chemical's utility in synthesizing complex molecules, including esters and anilide derivatives, showcasing its versatility in organic chemistry applications (Dovlatyan et al., 2004).

Novel Drug Design

Research by Babu et al. (2016) focuses on synthesizing 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives, highlighting the compound's potential in developing new antithrombotic agents. The study elaborates on its in vivo activity, demonstrating the chemical's significant role in medicinal chemistry and drug discovery processes (Babu et al., 2016).

Catalysts and Chemical Reactions

Potkin et al. (2019) delve into the functional derivatives of 4-formyl-2-methoxyphenyl pyridine-4-carboxylate, including those containing isoxazole and isothiazole heterocycles. This research emphasizes the role of the subject compound in catalyzing chemical reactions, particularly in the formation of complexes with palladium(II) chloride, which are crucial for facilitating the Suzuki reaction in water without organic solvents. It highlights the efficiency of these processes in organic synthesis and potential environmental benefits (Potkin et al., 2019).

Solid-Phase Synthesis Techniques

A technique for the solid-phase synthesis of benzothiazoles and thiophenes based on resin-bound cyclic malonic acid ester was investigated by Huang and Tang (2003). This method involves reactions with aryl isothiocyanates and subsequent steps to achieve substituted 2-methylbenzothiazoles or thiophenes, underscoring the compound's utility in streamlined, efficient synthesis processes (Huang & Tang, 2003).

Safety And Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Thiazole derivatives are a topic of ongoing research due to their presence in many biologically active compounds .

properties

IUPAC Name

2-(2-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-7-10(11(15)16)14-12(18-7)13-8-5-3-4-6-9(8)17-2/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXGYIXWAULARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=CC=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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